PGF2-1-ethanolamide

Beschreibung

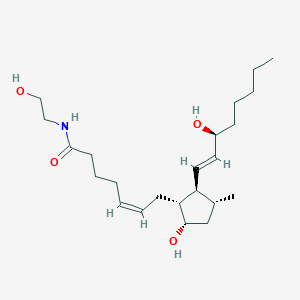

Structure

3D Structure

Eigenschaften

Molekularformel |

C23H41NO4 |

|---|---|

Molekulargewicht |

395.6 g/mol |

IUPAC-Name |

(Z)-N-(2-hydroxyethyl)-7-[(1R,2R,3R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-methylcyclopentyl]hept-5-enamide |

InChI |

InChI=1S/C23H41NO4/c1-3-4-7-10-19(26)13-14-20-18(2)17-22(27)21(20)11-8-5-6-9-12-23(28)24-15-16-25/h5,8,13-14,18-22,25-27H,3-4,6-7,9-12,15-17H2,1-2H3,(H,24,28)/b8-5-,14-13+/t18-,19+,20+,21-,22+/m1/s1 |

InChI-Schlüssel |

YUKILNRONMAMTM-NKDIASRKSA-N |

Isomerische SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)NCCO)O)C)O |

Kanonische SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NCCO)O)C)O |

Herkunft des Produkts |

United States |

Biosynthesis and Metabolic Pathways of Pgf2 1 Ethanolamide

Precursor Substrate Utilization: Arachidonoyl Ethanolamide (Anandamide, AEA)

Anandamide (B1667382) (AEA), an endogenous cannabinoid, serves as the primary precursor for the biosynthesis of PGF2-1-ethanolamide nih.govwikipedia.orgumich.eduresearchgate.netcapes.gov.brfrontiersin.orgbiorxiv.orgplos.orgnih.govresearchgate.netmdpi.com. AEA is an N-acylethanolamine derived from arachidonic acid wikipedia.orgfrontiersin.org. While AEA is primarily metabolized by fatty acid amide hydrolase (FAAH) into arachidonic acid and ethanolamine (B43304), a portion of AEA can also undergo oxidative metabolism by cyclooxygenase (COX) enzymes umich.edufrontiersin.org. This oxidative pathway leads to the formation of prostaglandin (B15479496) ethanolamides, including this compound wikipedia.orgresearchgate.netfrontiersin.org.

Enzymatic Conversion Mechanisms

The conversion of anandamide to this compound involves the sequential action of specific enzymes.

Role of Cyclooxygenase-2 (COX-2) in Initial Oxygenation

The initial step in the biosynthesis of prostamides, including this compound, is the oxygenation of anandamide by Cyclooxygenase-2 (COX-2), also known as PTGS2 nih.govumich.eduresearchgate.netcapes.gov.brfrontiersin.orgbiorxiv.orgplos.orgresearchgate.netmdpi.comnih.govnih.govpnas.org. COX-2, an inducible enzyme, catalyzes the conversion of AEA into endoperoxide intermediates such as prostamide G2 and prostamide H2 researchgate.netnih.gov. This reaction is analogous to the initial oxygenation of arachidonic acid by COX enzymes to form prostaglandin G2 (PGG2) and prostaglandin H2 (PGH2) in classical prostaglandin synthesis biorxiv.orgnih.govnp-mrd.orgwikipedia.org. Unlike COX-1, COX-2 is highly efficient in oxygenating anandamide umich.educapes.gov.brnih.gov.

Involvement of Prostaglandin F Synthase (PGFS) / Prostamide/Prostaglandin F Synthase (PM/PGFS)

Following the formation of the endoperoxide intermediate (prostamide H2), specific synthases are required for the final conversion to this compound. Prostaglandin F Synthase (PGFS) or, more specifically, Prostamide/Prostaglandin F Synthase (PM/PGFS), plays a crucial role in this reduction step nih.govbiorxiv.orgresearchgate.netnih.govnp-mrd.orgwikipedia.orgnih.govontosight.aiarvojournals.orgresearchgate.netacs.org. PM/PGFS, belonging to the thioredoxin-like superfamily (encoded by genes such as Fam213b or Prxl2b), is a highly substrate-specific enzyme dedicated to the formation of PGF2α and prostamide F2α biorxiv.orgnih.govnih.govontosight.aiarvojournals.orgresearchgate.net. It catalyzes the reduction of the endoperoxide intermediate (prostamide H2) to this compound nih.govnih.govresearchgate.netacs.org. While aldo-keto reductases (AKRs) like AKR1C3 can also act as PGFS, PM/PGFS is considered the primary enzyme for prostamide F2α biosynthesis due to its specificity biorxiv.orgnih.govresearchgate.net.

Identification and Role of Intermediate Metabolites (e.g., Prostamide H2)

The enzymatic conversion of anandamide by COX-2 generates unstable endoperoxide intermediates. These intermediates are identified as prostamide G2 and prostamide H2 researchgate.netbiorxiv.orgnih.govresearchgate.net. Prostamide H2, in particular, serves as the direct substrate for Prostaglandin F Synthase (PGFS) or Prostamide/Prostaglandin F Synthase (PM/PGFS) to yield this compound nih.govresearchgate.net.

Metabolic Fate and Stability of this compound

The metabolic fate of this compound is complex and involves its biological actions as a signaling molecule. While its direct catabolism is not extensively detailed in the provided literature, it is known to exert biological effects, such as inhibiting adipogenesis and promoting preadipocyte proliferation nih.govnih.gov. It has been observed that levels of this compound can decrease during adipocyte differentiation nih.gov. Additionally, 11β-Prostaglandin F2α ethanolamide has been identified as a theoretical hepatic metabolite of PGD2-EA, suggesting further metabolic transformations caymanchem.com. Prostamide F2α has also been implicated as a proalgesic mediator in the spinal cord, indicating its role in pain signaling pathways plos.orgmdpi.com.

Comparative Analysis with Classical Prostaglandin Biosynthesis Pathways

The biosynthesis of this compound (prostamide pathway) shares similarities but also exhibits key differences compared to the classical prostaglandin (PG) synthesis pathway.

Compound List

This compound: Also known as Prostamide F2α (PGF2αEA).

Anandamide (AEA): N-arachidonoylethanolamine, the precursor to this compound.

Arachidonic Acid (AA): Fatty acid precursor for classical prostaglandins.

Cyclooxygenase-2 (COX-2): Enzyme catalyzing the initial oxygenation of AEA and AA.

Prostaglandin F Synthase (PGFS): Enzyme involved in the reduction of prostaglandin endoperoxides.

Prostamide/Prostaglandin F Synthase (PM/PGFS): A specific enzyme for prostamide and PGF2α biosynthesis.

Prostamide G2: Intermediate metabolite in prostamide biosynthesis.

Prostamide H2: Intermediate metabolite in prostamide biosynthesis.

Prostaglandin G2 (PGG2): Intermediate metabolite in classical prostaglandin biosynthesis.

Prostaglandin H2 (PGH2): Intermediate metabolite in classical prostaglandin biosynthesis.

Prostaglandin F2α (PGF2α): Classical prostaglandin synthesized from arachidonic acid.

Bimatoprost (B1667075): A synthetic analogue of this compound.

11β-Prostaglandin F2α ethanolamide: A theoretical metabolite of PGD2-EA.

Molecular Mechanisms and Receptor Interactions of Pgf2 1 Ethanolamide

Distinct Pharmacological Profile of PGF2-1-ethanolamide

This compound and its synthetic analogue, bimatoprost (B1667075), display a pharmacological profile that significantly differs from that of classical prostaglandin (B15479496) F2α (PGF2α) agonists nih.govguidetopharmacology.orgnih.gov. While PGF2α is a well-characterized endogenous ligand for the prostaglandin FP receptor, prostamides like this compound and bimatoprost exhibit unique interactions with cellular targets. For instance, studies have shown that approximately 1000-fold higher concentrations of bimatoprost are required to elicit calcium ion ([Ca2+]) mobilization compared to PGF2α nih.govarvojournals.org. Furthermore, investigations using feline iris sphincter smooth muscle cells have demonstrated that bimatoprost and PGF2α stimulate distinct cell populations, indicating differential receptor engagement nih.govfda.gov. The development of selective prostamide antagonists, such as AGN 204396, further supports this distinction, as these compounds effectively block the actions of prostamide F2α and bimatoprost without affecting PGF2α-mediated responses in the cat iris arvojournals.org. This compound itself has been identified as a potent dilator of the cat iris sphincter, with an EC50 value of 58 nM caymanchem.com.

Elucidation of the Prostamide Receptor Concept

The unique pharmacological actions of this compound have led to the hypothesis of distinct receptors mediating its effects, separate from the canonical prostanoid receptors.

Evidence for the Existence of a Unique Receptor for this compound

Evidence for a unique prostamide receptor stems from several key observations. Studies in feline iris preparations revealed that bimatoprost and PGF2α induced calcium signaling in different cell types, with no overlap, suggesting the existence of distinct receptor populations fda.gov. Moreover, PGF2α effectively stimulated HEK cells transfected with the human FP receptor, whereas bimatoprost did not, further supporting differential receptor binding fda.gov. The identification and characterization of selective prostamide antagonists, such as AGN 204396 and AGN 211334, have been crucial in distinguishing prostamide-mediated effects from those mediated by prostanoid receptors nih.govarvojournals.orgguidetopharmacology.org. These antagonists selectively block the actions of prostamides like bimatoprost, without inhibiting PGF2α-induced responses arvojournals.org. Functional studies also indicate that bimatoprost interacts with a prostamide receptor located in the trabecular meshwork to enhance aqueous humor outflow facility nih.govarvojournals.org. While the precise molecular identity of a singular prostamide receptor is still under investigation, putative receptors that preferentially recognize this compound and its analogues have been identified guidetopharmacology.org.

Role of the Canonical Prostaglandin FP Receptor

The prostaglandin FP receptor (FP receptor) is a G protein-coupled receptor that plays a significant role in various physiological processes, including luteolysis and the regulation of intraocular pressure guidetopharmacology.orgwikipedia.orguniprot.org. PGF2α serves as an endogenous ligand for the FP receptor, initiating signaling cascades that involve the activation of phospholipase C (PLC), inositol (B14025) 1,4,5-trisphosphate (IP3) hydrolysis, and subsequent intracellular calcium flux wikipedia.orguniprot.orgnih.govnih.gov. Activation of the FP receptor typically couples to Gq/11 proteins, leading to the mobilization of intracellular calcium and other downstream signaling events wikipedia.orgsigmaaldrich.com. While PGF2α potently activates the FP receptor, this compound and its analogue bimatoprost generally exhibit minimal or no direct activity at the canonical FP receptor itself fda.govnih.govresearchgate.netcapes.gov.br.

Identification and Characterization of FP Receptor Splicing Variants (e.g., altFP4)

The understanding of prostamide receptor mechanisms has been significantly advanced by the discovery of alternative splicing variants of the prostaglandin FP receptor gene. Six novel FP receptor mRNA splicing variants were identified in human ocular tissues nih.govresearchgate.netcapes.gov.brarvojournals.org. These variants, such as altFP4, are characterized by the absence of the seventh transmembrane segment and possess extracellular carboxyl termini, rendering them functionally inert as individual monomers researchgate.netarvojournals.org. These variants are proposed to play a critical role in mediating prostamide pharmacology by interacting with the wild-type FP receptor. The prostamide F2α receptor has been modeled as a complex formed by the wild-type FP receptor and one of these splicing variants, such as altFP4 researchgate.netcapes.gov.brnih.gov.

Mechanism of FP-altFP Receptor Heterodimerization and its Functional Implications

A key mechanism proposed to explain the unique pharmacology of this compound involves the heterodimerization of the wild-type FP receptor with its splicing variants, such as altFP4 guidetopharmacology.orguniprot.orgnih.govtaylorandfrancis.com. These heterodimeric complexes, for example, FP-altFP4, exhibit distinct ligand recognition and signaling properties compared to the monomeric receptors nih.gov. Immunoprecipitation studies have confirmed the physical interaction and dimerization between the FP receptor and altFP4 receptors in co-expressing cell systems nih.govresearchgate.netcapes.gov.br. When co-expressed, these FP/altFP heterodimers confer prostamide-like activity arvojournals.org. Specifically, bimatoprost elicits a pronounced calcium transient followed by a secondary calcium wave in cells co-expressing FP and altFP receptors, a response that is sensitive to prostamide antagonists like AGN 211335 arvojournals.org. This secondary signaling event, along with bimatoprost-induced upregulation of Cyr61 mRNA and myosin light chain (MLC) phosphorylation, is selectively inhibited by prostamide antagonists, while PGF2α-mediated effects remain unaffected nih.govresearchgate.netarvojournals.org. These findings strongly suggest that these FP-altFP receptor complexes are central to the pharmacological actions of prostamides.

Ligand Binding and Signal Transduction Pathways

The interaction of this compound with its target receptors initiates specific signal transduction cascades, leading to cellular responses.

Ligand Binding: this compound, or prostamide F2α, demonstrates potent activity as a dilator of the cat iris sphincter, with an EC50 of 58 nM caymanchem.com. While PGF2α effectively binds to and activates the canonical FP receptor, leading to downstream signaling, this compound and bimatoprost show a different binding and activation profile. Bimatoprost, for instance, does not exhibit significant activity when expressed alone with the FP receptor but induces a distinct calcium signaling response when present in FP/altFP heterodimers arvojournals.org. The prostamide antagonist AGN 204396 selectively blocks the binding and effects of prostamide F2α and bimatoprost, but not PGF2α, in the feline iris, underscoring the specificity of prostamide receptor interactions arvojournals.org.

Signal Transduction Pathways: Activation of the canonical FP receptor by PGF2α typically triggers a signaling cascade involving Gq proteins, leading to the activation of phospholipase C (PLC), the generation of IP3, and subsequent mobilization of intracellular calcium ions wikipedia.orguniprot.orgnih.govnih.gov. This pathway also involves protein kinase C (PKC) and can lead to the activation of mitogen-activated protein kinase (MAPK) pathways wikipedia.orgnih.gov. In contrast, the signal transduction pathways activated by this compound, particularly through FP-altFP heterodimers, involve a distinct sequence of events. Bimatoprost in these heterodimers induces a secondary phase of calcium mobilization, which is sensitive to prostamide-specific antagonists arvojournals.org. Furthermore, bimatoprost can upregulate specific genes like Cyr61 and modulate protein phosphorylation (e.g., MLC), effects that are also inhibited by prostamide antagonists nih.govresearchgate.netarvojournals.org. These observations highlight that prostamides engage signal transduction pathways that are either distinct from or modulated by the canonical FP receptor signaling, primarily through the formation of functional heterodimeric receptor complexes.

Analysis of Agonist Potency and Affinity at Defined Receptors

This compound exhibits a unique pharmacological profile, particularly concerning its interaction with prostanoid receptors. While it shares structural similarities with PGF2α, its affinity and potency at the canonical Prostaglandin F receptor (FP receptor) differ significantly. Studies suggest that this compound may interact with distinct "prostamide receptors" or receptor variants, potentially formed through heterodimerization of the wild-type FP receptor with alternative mRNA splicing variants guidetopharmacology.orgguidetopharmacology.org.

In functional assays, this compound has demonstrated potent contractile effects on the cat iris sphincter smooth muscle, with an EC50 value of approximately 58 nM fda.govcaymanchem.com. However, its affinity for the feline and human FP receptors is considerably lower compared to PGF2α. For instance, at the recombinant feline FP receptor, this compound showed an EC50 of 1458 nM, a stark contrast to the 14 nM EC50 observed for PGF2α google.com. Similarly, at the recombinant human FP receptor, this compound had an IC50 of 2015 nM, whereas the potent FP agonist 17-phenyl PGF2α exhibited an IC50 of 2.3 nM google.com. These findings indicate that this compound's primary actions may not be solely mediated through the classical FP receptor, suggesting the involvement of other receptor populations or modified receptor forms guidetopharmacology.orgfda.govgoogle.com.

Table 1: Receptor Binding and Potency of this compound

| Compound | Receptor Type | Assay Type | EC50 / IC50 Value | Reference |

| This compound | Cat Iris Sphincter | Functional Contraction | 58 nM | fda.govcaymanchem.com |

| PGF2α | Feline FP Receptor | Functional Contraction | 14 nM | google.com |

| This compound | Feline FP Receptor | Functional Contraction | 1458 nM | google.com |

| 17-phenyl PGF2α | Human FP Receptor | Radioligand Binding (IC50) | 2.3 nM | google.com |

| This compound | Human FP Receptor | Radioligand Binding (IC50) | 2015 nM | google.com |

Intracellular Calcium Mobilization and Dynamics

This compound, like other prostaglandins (B1171923), can influence intracellular calcium levels, a critical second messenger in cellular signaling. Studies on PGF2α have shown that its effects, such as positive inotropic effects in cardiac tissue, are mediated by the mobilization of intracellular calcium nih.gov. The FP receptor is known to couple with Gαq proteins, leading to the activation of phospholipase Cβ (PLCβ). This activation hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3), which in turn stimulates the release of calcium from intracellular stores frontiersin.orgkau.edu.sa. Furthermore, PGF2α stimulation has been shown to trigger calcium responses via Gαq and Gαi-mediated pathways in myometrial cells, with the calcium response playing a role in subsequent downstream signaling events frontiersin.org. The precise dynamics and mechanisms of calcium mobilization specifically by this compound are an area of ongoing research, but its structural similarity to PGF2α suggests a potential for similar calcium-mediated signaling pathways.

Modulation of Specific Cellular Signaling Cascades

This compound influences several key intracellular signaling cascades, impacting cellular processes such as proliferation and differentiation.

Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinases (MAPK/ERK) Pathway

This compound has been implicated in the modulation of the MAPK/ERK pathway, a crucial signaling cascade involved in cell proliferation, differentiation, and survival wikipedia.orgcreative-diagnostics.comcusabio.com. In the context of adipogenesis, this compound has been shown to inhibit the early adipogenic program by reducing the expression of key genes like Pparg and Cebpa downstream of the MAPK/ERK signaling pathway nih.gov. This anti-adipogenic effect is dependent on mitogen-activated protein kinase kinase (MAPKK), also known as MEK, and can be blocked by selective MEK inhibitors such as PD98059 nih.gov.

In fibroblast cells, this compound has been shown to induce sustained activation of phosphorylated extracellular signal-regulated kinase 1/2 (p-ERK1/2) MAPK auctoresonline.org. This sustained activation is dependent on upstream kinases like MEK-1, as well as signaling molecules such as c-Src, protein kinase C (PKC), and the insulin-like growth factor-1 receptor (IGF1R) auctoresonline.org. The transient activation of p-ERK1/2 MAPK by this compound involves c-Src, PI3K/AKT, and PKC pathways auctoresonline.org. Sustained ERK1/2 activation is known to promote proliferation in fibroblast cells auctoresonline.org.

Table 2: this compound Effects on MAPK/ERK Activation

| Compound | Cell Type | Treatment / Observation | Key Signaling Event | Reference |

| This compound | 3T3-L1 Cells | Inhibits adipogenesis; effect dependent on MAPKK (MEK) and blocked by PD98059. | MAPK/ERK Pathway | nih.gov |

| This compound | Swiss 3T3 Cells | Induces sustained p-ERK1/2 MAPK activation (2-60 min); transient activation involves PI3K/AKT and PKC. | p-ERK1/2 MAPK | auctoresonline.org |

| This compound | Swiss 3T3 Cells | Sustained p-ERK1/2 MAPK activation abolished by PD98059 (MEK inhibitor). | p-ERK1/2 MAPK | auctoresonline.org |

Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR Pathway

The provided literature does not detail the specific modulation of the PI3K/AKT/mTOR pathway by this compound. While some studies mention the PI3K/AKT pathway in relation to other signaling molecules that may interact with this compound's signaling network (e.g., IGF1R activating PI3K, which in turn influences ERK signaling) auctoresonline.org, direct evidence for this compound's direct activation or inhibition of this cascade is not presented in the reviewed sources.

Nuclear Factor-kappa B (NF-κB) Pathway

Direct evidence detailing the specific modulation of the NF-κB pathway by this compound is not extensively provided in the reviewed literature. However, studies on PGF2α indicate that it can increase the activation of NF-κB, along with MAP kinases, CREB, and C/EBP-β, leading to the upregulation of inflammatory mediators and COX-2 frontiersin.org. It was also noted that the calcium response triggered by PGF2α stimulation plays a role in NF-κB activation frontiersin.org. Given the structural and functional similarities between PGF2α and this compound, similar effects on NF-κB signaling might be inferred, but specific studies on this compound's direct impact are needed.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation

This compound has been shown to influence the activity of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor critical for adipogenesis and metabolic regulation nih.govnih.gov. Research indicates that this compound inhibits adipogenesis by reducing Pparg gene expression nih.gov. This anti-adipogenic effect is associated with the activation of the MAPK pathway, which leads to the inhibitory phosphorylation of PPARγ nih.gov. Both MAPK activation and subsequent PPARγ phosphorylation are required for the anti-adipogenic effects of PGF2α, suggesting a mechanism where this compound, acting through cell surface receptors, modulates the activity of the nuclear receptor PPARγ nih.gov.

Biological Roles and Physiological Functions of Pgf2 1 Ethanolamide in Preclinical Models

Ocular Physiology and Regulation

PGF2-1-ethanolamide has demonstrated notable effects on various aspects of ocular physiology, particularly in regulating intraocular pressure (IOP) and influencing ocular tissues.

Effects on Intraocular Pressure in Animal Models

This compound has been identified as an ocular hypotensive agent in preclinical studies. In canine models, administration of AGN 192024 (a designation for this compound) resulted in a significant and sustained reduction in intraocular pressure, with decreases exceeding 40% observed at concentrations of 0.01% and 0.1% fda.gov. Similarly, in dogs, a 0.1% dose of this compound produced a marked and highly significant decrease in IOP google.com. Topical administration of prostaglandin (B15479496) F2α (PGF2α) and its analogues has been shown to reduce IOP in various animal species, including rabbits, cats, and cynomolgus monkeys arvojournals.org. These findings suggest a direct role for this compound in lowering intraocular pressure, a critical factor in managing conditions like glaucoma.

Direct Actions on Ocular Smooth Muscle (e.g., Cat Iris Sphincter)

This compound exhibits potent activity on ocular smooth muscle. It was found to be highly effective in stimulating the cat iris sphincter smooth muscle, a common model for assessing potential intraocular hypotensive agents fda.govtandfonline.com. Studies reported a dose-dependent contraction of cat iris sphincter smooth muscle with an effective concentration 50 (EC50) value of 58 nM for this compound google.comtandfonline.com. This potent contractile effect on the iris sphincter is a key characteristic explored in its potential ophthalmic applications. The activity of this compound on this muscle was found to be distinct from that of PGF2α, suggesting the involvement of specific "prostamide receptors" fda.govguidetopharmacology.org.

Influence on Aqueous Humor Dynamics (e.g., Uveoscleral Outflow) in Animal Models

The mechanisms by which this compound influences aqueous humor dynamics are linked to its effects on outflow pathways. While this compound (AGN 192024) did not appear to affect outflow facility in the beagle dog eye fda.gov, prostaglandin analogues, in general, are known to modulate aqueous humor outflow, primarily through the uveoscleral pathway researchgate.netnih.gov. PGF2α analogues, including those related to this compound, are understood to increase uveoscleral outflow, which accounts for a significant portion of IOP reduction nih.gov. Studies indicate that PGF2α-isopropylester (PGF2α-IE) and other related compounds increase uveoscleral outflow in animal models nih.gov. The compound is also described as a potent ocular hypotensive agent in animals, representing a new class of fatty acid amide compounds physiology.org.

Cellular and Molecular Mechanisms in Ocular Tissues (e.g., Extracellular Matrix Remodeling, Aquaporin-1, Versican Gene Expression)

This compound, along with other prostaglandin analogues like latanoprost, influences gene expression in ocular tissues, potentially contributing to its effects on aqueous humor dynamics kau.edu.saarvojournals.org. In human ciliary muscle (HCM) cells, treatment with this compound (referred to as prostamide in some studies) led to a downregulation of Aquaporin-1 and versican genes arvojournals.org. Specifically, a 5.4-fold decrease in Aquaporin-1 and a 3.7-fold decrease in versican expression were observed via RQ-PCR after this compound treatment arvojournals.org. This downregulation of Aquaporin-1 and versican is hypothesized to facilitate greater aqueous humor outflow through the ciliary muscle, thereby reducing IOP arvojournals.org.

Furthermore, prostaglandins (B1171923), including PGF2α, are known to modulate extracellular matrix (ECM) metabolism in ciliary muscle cells nih.govnih.goviris-pharma.com. This ECM remodeling, potentially involving matrix metalloproteinases (MMPs), can alter the resistance to aqueous humor flow, contributing to increased uveoscleral drainage nih.govarvojournals.org. Studies have also indicated that this compound can increase the expression of genes such as insulin-like growth factor-1 (IGF-1) and fibroleukin in trabecular meshwork cells, which may further influence outflow facility kau.edu.sa. Additionally, human ciliary muscle cells exposed to this compound showed a downregulation of the prostaglandin FP receptor kau.edu.sa.

Table 1: this compound Activity on Cat Iris Sphincter Smooth Muscle

| Compound | Target | Effect | EC50 (nM) | Citation |

| This compound | Cat Iris Sphincter Smooth Muscle | Contraction | 58 | google.comtandfonline.com |

| PGF2α-1-ethanolamide | Cat Iris Sphincter Smooth Muscle | Contraction | 58 | google.comtandfonline.com |

Table 2: Gene Expression Changes in Human Ciliary Muscle (HCM) Cells

| Gene | Treatment | Fold Change (Decrease) | Method | Citation |

| Aquaporin-1 | Latanoprost | 6.2 | Microarray | arvojournals.org |

| Aquaporin-1 | Latanoprost | 1.5 | RQ-PCR | arvojournals.org |

| Aquaporin-1 | PGF2α-EA (Prostamide) | 5.4 | RQ-PCR | arvojournals.org |

| Versican | Latanoprost | 3.3 | Microarray | arvojournals.org |

| Versican | Latanoprost | 2.0 | RQ-PCR | arvojournals.org |

| Versican | PGF2α-EA (Prostamide) | 3.7 | RQ-PCR | arvojournals.org |

Adipose Tissue Biology and Metabolic Regulation

Beyond its ocular effects, this compound plays a role in regulating adipose tissue.

Inhibition of Adipogenesis

This compound (PGF2αEA) has been identified as an inhibitor of adipogenesis, the process by which preadipocytes differentiate into mature adipocytes physiology.orgnih.govnih.gov. Studies using the 3T3-L1 preadipocyte cell line demonstrated that PGF2αEA inhibits adipogenesis and promotes preadipocyte proliferation nih.govnih.gov. This compound appears to achieve this by suppressing the expression of cell cycle inhibitors, such as p21 and p27 nih.gov. The conversion of the pro-adipogenic endocannabinoid anandamide (B1667382) to the anti-adipogenic this compound is proposed as a novel regulatory mechanism for adipogenesis physiology.org. Furthermore, the synthetic analogue bimatoprost (B1667075), which shares pharmacological similarities with this compound, has also shown potential in reducing fat deposition, with preadipocytes identified as its cellular target researchgate.net. Prostamides, including this compound, have also been shown to inhibit adipogenesis in zebrafish larvae physiology.org.

Compound List:

Anandamide

Aquaporin-1 (AQP1)

Bimatoprost

Fibroleukin

Insulin-like growth factor-1 (IGF-1)

Latanoprost

Prostaglandin (PG) F2α (PGF2α)

Prostaglandin F2α ethanolamide (PGF2αEA) / Prostamide F2α

Prostaglandin F2α-isopropylester (PGF2α-IE)

Tafluprost

Tumor necrosis factor-α

Travoprost

Unoprostone

Versican

Promotion of Preadipocyte Proliferation and Viability

Studies utilizing the 3T3-L1 preadipocyte cell line have indicated that this compound promotes the proliferation and enhances the viability of these precursor cells nih.govnih.gov. Assays such as the MTT assay, crystal violet assay, cell counting, and 5-bromo-2′-deoxyuridine (BrdU) incorporation have confirmed that treatment with this compound leads to an increase in cellular viability and proliferation nih.govnih.gov. This effect suggests a role for this compound in maintaining or expanding the pool of adipocyte progenitor cells.

Regulation of Gene Expression in Adipose Precursors

In the context of adipogenesis, this compound exhibits an anti-adipogenic effect by modulating the expression of key regulatory genes. Research indicates that this compound inhibits the early adipogenic program by reducing the gene expression of Pparg (peroxisome proliferator-activated receptor gamma) and Cebpa (CCAAT enhancer-binding protein alpha) nih.govnih.govresearchgate.net. These transcription factors are crucial for the differentiation of preadipocytes into mature adipocytes. Furthermore, this compound has been shown to promote cell cycle progression through the suppression of cell cycle inhibitors, specifically p21 and p27 nih.govnih.gov. This suppression of inhibitory factors contributes to the observed increase in preadipocyte proliferation.

| Gene/Protein | Effect of this compound | Role in Adipogenesis |

| Pparg | Reduced expression | Key transcription factor for adipocyte differentiation |

| Cebpa | Reduced expression | Transcription factor promoting adipocyte differentiation |

| p21 | Suppressed expression | Cell cycle inhibitor, promotes cell cycle arrest |

| p27 | Suppressed expression | Cell cycle inhibitor, promotes cell cycle arrest |

Nociception and Inflammatory Processes in Animal Models

This compound has been implicated in pain signaling and possesses anti-inflammatory properties in specific preclinical models.

Prostaglandin F2α (PGF2α) has been identified as a potential nociceptive mediator in the spinal cord nih.govmedchemexpress.com. This compound, sharing structural and functional similarities with PGF2α, has also been described as having high expression in the central nervous system and acting as a nociceptive mediator in the spinal cord researchgate.net. This suggests a role in the transmission and modulation of pain signals within the central nervous system.

In preclinical models of inflammation, such as colitis, this compound has demonstrated anti-inflammatory characteristics. Studies using a human explant colitis model showed that PGF-ethanolamide reduced cytokine-evoked epithelial damage nih.gov. These findings support an anti-inflammatory role for prostamides, including this compound, in the context of intestinal inflammation.

Other Investigated Biological Activities in Animal Systems

Beyond its roles in adipogenesis and nociception, this compound has been explored for its effects on other physiological systems.

Investigations into the effects of prostaglandins on uterine contractility have included this compound. While PGF2α is known to induce uterine contractions, studies have indicated that this compound can also influence uterine tissue. In experiments with non-pregnant rabbit uterus specimens, this compound was observed to increase contractile force at high concentrations fda.gov. However, it is noted that these concentrations were significantly higher than those typically used in clinical treatments, and the compound exhibited modest affinity for the PGF2α-sensitive FP receptor fda.gov.

Compound List

The following compounds were mentioned in the context of this article:

15-keto-Prostaglandin F2α

19(R)-Hydroxy-prostaglandin F2α

AL-3138

Anandamide (AEA)

Azoxymethane (AOM)

Bimatoprost (Bim)

Carbachol

Carbaprostacyclin

Dinoprost

Dinoprost tromethamine salt

Dinoprost-d4

Dinoprost-d9

Dextran sodium sulfate (B86663) (DSS)

ent-Prostaglandin F2α

IFN-γ

IL-1β

LPS

PGE2

PGD2

PGI2

PGF2α

PGF2α 1,11-lactone

PGF2α methyl ester

PGF2α-1-glyceryl ester

this compound (Prostamide F2α, Dinoprost Ethanolamide)

Panaxynol (PA)

Prostaglandin F2α 1,11-lactone

Prostaglandin F2α methyl ester

Substance P

TNF-α

Trinitrobenzene Sulfonic Acid (TNBS)

U-46,619

9α,11β-Prostaglandin F2α

8-iso PGF2α Ethanolamide

Renal Effects (e.g., Diuresis, Electrolyte Excretion) in Rats

Studies investigating the renal effects of this compound in rats indicate a potential role in modulating urine output and electrolyte excretion. Administration of this compound at a dose of 1 mg/kg in rats led to an increase in urine volume by approximately 16% fda.gov. Concurrently, this administration resulted in an elevation of urinary electrolyte excretion, with sodium (Na+) excretion increasing by 49% and chloride (Cl-) excretion by 33% fda.gov. These findings suggest that this compound can act as a diuretic and natriuretic agent in this preclinical model. While specific data on potassium excretion were not directly detailed in relation to this compound in the available search results, general prostaglandin research indicates that dietary potassium intake can selectively influence prostaglandin excretion, with high potassium intake associated with increased PGF2α excretion nih.gov.

Cardiovascular and Respiratory System Responses in Dogs

In preclinical canine models, this compound has demonstrated transient effects on the cardiovascular system. Specifically, administration resulted in a temporary increase in blood pressure, ranging from 9-26% fda.gov. Heart rate also showed a response, with tachycardia observed during intravertebral artery infusions of PGF2α (a related compound) in anesthetized dogs, although this compound's specific effect on heart rate in dogs was not explicitly detailed in the provided snippets nih.govnih.gov. Regarding the respiratory system, specific effects of this compound on dogs were not detailed in the search results. However, general research on prostaglandins, such as PGF2α, indicates they can act as potent bronchoconstrictors in dogs, increasing airway resistance and decreasing lung compliance nih.gov.

Digestive System Inhibition of Intestinal Transit in Rats

Research in rats has indicated that this compound can inhibit intestinal transit. At a dose of 1 mg/kg, it was found to reduce the small intestinal charcoal transit by 25% fda.gov. This effect suggests a potential for this compound to slow down the passage of contents through the digestive tract. The compound did not, however, affect intestinal water pooling in rats at the same dose fda.gov. General prostaglandin research notes that while some prostaglandins augment gut propulsion, others, like PGF2α, can prolong small intestinal transit time eur.nl.

Tissue Distribution and Localization of this compound

This compound has been identified as an endogenous compound and a metabolite of anandamide in various mammalian tissues fda.govcaymanchem.com. Studies have detected its presence in the lung, liver, and blood of mice following the metabolism of anandamide fda.gov. Furthermore, this compound is found in brain tissues, as well as other mammalian tissues, where it is produced by COX-2 metabolism of arachidonoyl ethanolamide (AEA) caymanchem.comcaymanchem.comresearchgate.netresearchgate.net.

Specifically:

Brain: High expression of prostamide/PGF synthase, an enzyme involved in this compound biosynthesis, has been noted in the central nervous system, suggesting its presence in brain tissues researchgate.netresearchgate.net.

Liver: this compound has been detected in liver tissues of mice following anandamide metabolism fda.gov.

Mouse Tissues: Beyond the liver, this compound has been identified in various mouse tissues, including the lung, following anandamide metabolism fda.gov. It is also found in adipose tissue nih.gov.

Blood: this compound has been detected in the blood of mice after anandamide administration fda.gov.

Urine: this compound is listed as a component found in urine hmdb.ca. While specific studies on this compound excretion in urine are limited, general prostaglandin metabolites like PGF2α are known to be excreted in urine nih.govquestdiagnostics.com.

Cellular Compartments: Research indicates that prostamide/PGF synthase, involved in its synthesis, is preferentially localized in the white matter bundles of the central nervous system, specifically within myelin sheaths, in adult mice researchgate.net.

This compound is biosynthesized from anandamide (AEA) through the action of cyclooxygenase-2 (COX-2) and prostaglandin synthases caymanchem.comcaymanchem.comresearchgate.netnih.gov. This metabolic pathway highlights its endogenous origin and its role as a derivative of endocannabinoids.

Methodological Approaches in Pgf2 1 Ethanolamide Research

In Vitro Experimental Models

Cell Culture Systems

Cellular Dielectric Spectroscopy

Cellular dielectric spectroscopy (CDS) is a technique used to measure the electrical properties of cell membranes and suspensions, providing insights into cellular responses to various stimuli nih.govmdpi.comresearchgate.netdbkgroup.org. In the context of prostaglandin (B15479496) research, CDS has been employed to assess the effects of prostaglandin analogues, such as bimatoprost (B1667075) (a prostamide F2α analogue), on cells involved in aqueous humor outflow pathways, including trabecular meshwork (TM), Schlemm's canal (SC), and ciliary smooth muscle (CSM) cells nih.gov. These studies have shown that bimatoprost can induce dose-dependent changes in cell monolayer impedance, suggesting modulation of cellular contractility and cell-cell associations, which are relevant to regulating intraocular pressure nih.gov. While direct applications of CDS specifically to PGF2-1-ethanolamide are not detailed in the search results, the methodology is established for studying the cellular effects of related prostaglandin compounds nih.gov.

In Vivo Animal Model Research

Research involving "this compound" (prostamide F2α) and related compounds has utilized various in vivo animal models to investigate physiological functions.

Gene Deletion Studies (e.g., PM/PGFS Knock-out Mice)

Gene deletion studies, particularly involving the prostamide/prostaglandin F synthase (PM/PGFS) enzyme, have been crucial in understanding the biosynthesis and physiological roles of prostamide F2α nih.govresearchgate.netbiorxiv.orgresearchgate.netnih.gov. Studies utilizing PM/PGFS knock-out mice have demonstrated that the absence of this enzyme leads to a significant increase in intraocular pressure (IOP) compared to wild-type littermates nih.govresearchgate.netbiorxiv.orgresearchgate.netnih.gov. This elevation in IOP is hypothesized to result from a diversion of precursor pathways, leading to increased production of pro-inflammatory prostanoids like prostaglandin D2 (PGD2) and thromboxane (B8750289) A2 (TxA2), which are known to cause ocular hypertension nih.govresearchgate.netbiorxiv.orgnih.gov. These findings suggest that PM/PGFS plays a regulatory role in the eye by producing PGF2α and prostamide F2α, which may constrain the effects of IOP-raising prostanoids nih.govresearchgate.netbiorxiv.orgnih.gov. Prostamide F2α levels were found to be undetectable in the inguinal fat of PM/PGFS knock-out mice, confirming PM/PGFS as a primary source for its biosynthesis biorxiv.org.

Intravenous Infusion Studies (e.g., Anandamide (B1667382) in Mice)

Intravenous infusion studies, often involving anandamide, have been used to investigate the metabolic pathways leading to prostamide formation. Research has shown that anandamide, when infused into mice, can be metabolized into various prostamides, including prostaglandin F2α ethanolamide (prostamide F2α), particularly in fatty acid amide hydrolase (FAAH) knockout mice nih.govpsu.edu. In these studies, prostamide F2α was detected in tissues such as the liver, lung, kidney, and small intestine following anandamide administration nih.govpsu.edu. The formation of prostamides from anandamide, potentially via the cyclooxygenase-2 (COX-2) pathway, has been highlighted when the competing FAAH pathway is lacking nih.govpsu.edu. These studies utilize analytical techniques like HPLC-tandem mass spectrometry to quantify the concentrations of these compounds nih.govpsu.edu.

Specific Animal Models for Physiological Investigations (e.g., dogs, rats, guinea pigs)

Various animal models, including dogs, rats, and guinea pigs, have been employed in prostaglandin research. Studies have investigated the metabolic transformations of prostaglandins (B1171923) in different tissues of these animals nih.gov. For instance, research has compared the ability of liver, kidney, and lung homogenates from rats, rabbits, and guinea pigs to metabolize prostaglandins like PGF2α nih.gov. While specific studies focusing solely on this compound in these models are not extensively detailed in the provided search results, these animals are commonly used for pharmacokinetic and metabolic studies of prostaglandins and related compounds nih.govjscimedcentral.comnih.gov. For example, guinea pig stomachs have been used to study the motor responses to prostaglandin F2α, indicating a direct effect independent of cholinergic or histaminergic pathways nih.gov.

Ocular Pressure Measurement Techniques (e.g., Tonometry)

Tonometry is a standard method for measuring intraocular pressure (IOP) in vivo researchgate.netbiorxiv.orgnih.gov. In studies involving gene-deleted mice related to prostamide synthesis, tonometric measurements revealed a significant elevation in IOP in PM/PGFS knock-out mice compared to wild-type controls nih.govresearchgate.netbiorxiv.orgnih.gov. This increase in IOP, approximately 4 mmHg higher in the knock-out mice, underscores the role of the PM/PGFS enzyme and its products, including prostamide F2α, in regulating ocular pressure nih.govresearchgate.netbiorxiv.orgnih.gov.

Aqueous Humor Outflow Facility Measurement (e.g., iPerfusion System)

The iPerfusion system is a technique used to measure aqueous humor outflow facility in enucleated eyes researchgate.netbiorxiv.orgnih.govplos.org. Studies using PM/PGFS knock-out mice have employed the iPerfusion system to assess outflow facility. These investigations found no significant effect on pressure-dependent outflow facility in the knock-out mice compared to wild-type controls researchgate.netbiorxiv.orgnih.gov. This observation is consistent with the known effects of prostamide F2α and PGF2α in increasing outflow through the unconventional pathway researchgate.netbiorxiv.orgnih.gov. The research suggests that while these compounds may influence outflow, the absence of the PM/PGFS enzyme leads to ocular hypertension likely through other mechanisms, such as the diversion of precursors to PGD2 and TxA2 researchgate.netbiorxiv.orgnih.gov. The iPerfusion system has been validated for accurately characterizing the flow-pressure relationship in mouse eyes, highlighting its utility in glaucoma research plos.org.

Compound Names

this compound (Prostaglandin F2α ethanolamide, Prostamide F2α)

Anandamide

Prostaglandin F2α (PGF2α)

Prostaglandin E2 (PGE2)

Prostaglandin D2 (PGD2)

Thromboxane A2 (TxA2)

Bimatoprost

Latanoprost

Travoprost

Tafluprost

Unoprostone

Arachidonic acid

Fatty acid amide hydrolase (FAAH)

Cyclooxygenase-2 (COX-2)

Prostaglandin F synthase (PGFS)

Prostamide/Prostaglandin F synthase (PM/PGFS)

Comparative Pharmacology and Analog Research of Pgf2 1 Ethanolamide

Pharmacological Comparison with Prostaglandin (B15479496) F2α (PGF2α)

The pharmacology of PGF2-1-ethanolamide (prostamide F2α) presents a unique case where its biological activities bear little resemblance to its corresponding free acid, PGF2α. nih.govnih.gov While both are structurally related, extensive agonist studies have provided substantial evidence that the effects of prostamide F2α cannot be simply attributed to the activation of the classical prostanoid FP receptor, the primary target of PGF2α. nih.govnih.gov

A key distinction lies in their cellular targets. Studies on isolated feline iridial smooth muscle cells revealed that prostamide F2α and FP receptor agonists like PGF2α stimulate different cells. nih.govnih.gov This observation strongly suggests the existence of distinct receptors that preferentially recognize prostamide F2α. nih.govnih.gov Further evidence for separate receptors comes from studies using selective antagonists. For instance, prototypical prostamide antagonists block the effects of prostamide F2α but not those of PGF2α in the feline iris. nih.govnih.gov

While PGF2α is a well-established potent agonist at the FP receptor, mediating effects such as uterine contraction and bronchoconstriction, the actions of this compound are linked to a distinct "prostamide receptor." wikipedia.orgguidetopharmacology.org This has been a subject of ongoing research, with some studies suggesting that the effects of prostamides are independent of prostanoid FP receptor activation. nih.gov The development of selective antagonists has been crucial in differentiating the pharmacological pathways of these two compounds. nih.govresearchgate.net

| Feature | This compound (Prostamide F2α) | Prostaglandin F2α (PGF2α) |

|---|---|---|

| Primary Receptor | Prostamide Receptor (distinct from FP receptor) | Prostanoid FP Receptor |

| Cellular Stimulation | Stimulates a distinct population of cells compared to PGF2α in feline iris models. nih.govnih.gov | Stimulates cells expressing the FP receptor. nih.govnih.gov |

| Antagonist Sensitivity | Effects are blocked by selective prostamide antagonists (e.g., AGN 204396, AGN 211334). nih.govnih.govresearchgate.net | Effects are not blocked by prostamide antagonists but are blocked by FP receptor antagonists (e.g., AL-8810). nih.govresearchgate.net |

Relationship and Similarities with Bimatoprost (B1667075) (AGN 192024, Prostamide F2α Analog)

Bimatoprost, a synthetic analog of this compound, is a cornerstone in the study of prostamide pharmacology, largely due to its clinical use as a potent ocular hypotensive agent for glaucoma treatment. nih.govresearchgate.net The pharmacological profile of bimatoprost is virtually identical to that of endogenous this compound. nih.gov

Both this compound and bimatoprost are recognized as prostamides and their effects are believed to be mediated through prostamide-sensitive receptors rather than the classical prostanoid FP receptors. nih.govnih.gov This is supported by a wealth of agonist studies indicating their pharmacological actions are distinct from FP receptor agonists. nih.gov For instance, in the feline iris, both compounds elicit responses that are blocked by selective prostamide antagonists, but not by FP receptor antagonists. nih.govresearchgate.net

The concept of a distinct prostamide receptor is further solidified by observations that bimatoprost and PGF2α stimulate different cell populations within the same tissue. nih.govarvojournals.org Some research suggests that the unique pharmacology of bimatoprost may be due to its interaction with a heterodimer of the FP receptor and an alternative splicing variant, altFP4, which forms a complex that functions as the prostamide receptor. nih.govresearchgate.net

While both this compound and bimatoprost are considered to act via prostamide receptors, there are nuances in their interactions and potencies. Bimatoprost itself shows no significant activity at prostaglandin FP receptors. arvojournals.org However, there is some debate as its free acid metabolite can potently activate FP receptors. arvojournals.orgtandfonline.com This has led to a hypothesis that bimatoprost may act as a prodrug. tandfonline.com

Despite this, a significant body of evidence points to bimatoprost's primary action being through a distinct prostamide pathway. arvojournals.org The discovery of selective prostamide antagonists that block the effects of both this compound and bimatoprost, without affecting PGF2α activity, has been critical in distinguishing these pathways. nih.govresearchgate.net Studies using these antagonists have shown that they can effectively block the responses induced by bimatoprost, providing strong evidence for a prostamide-specific receptor mechanism. researchgate.netarvojournals.org

| Feature | This compound | Bimatoprost |

|---|---|---|

| Classification | Endogenous Prostamide | Synthetic Prostamide Analog researchgate.net |

| Primary Mechanism | Agonist at prostamide receptors nih.gov | Agonist at prostamide receptors nih.govarvojournals.org |

| FP Receptor Activity | Effects are independent of FP receptor activation nih.govnih.gov | No meaningful activity at FP receptors; its free acid is a potent FP agonist arvojournals.org |

| Antagonist Blockade | Blocked by selective prostamide antagonists (e.g., AGN 204396, AGN 211334) nih.govresearchgate.net | Blocked by selective prostamide antagonists (e.g., AGN 211334) researchgate.netarvojournals.org |

Investigation of Other Prostaglandin Ethanolamide Congeners (e.g., PGE2-EA, PGD2-EA, PGI2-EA)

Following the discovery of this compound (prostamide F2α), research has extended to other prostaglandin ethanolamide congeners, which are also formed from the endocannabinoid anandamide (B1667382) via the action of COX-2. taylorandfrancis.com These include PGE2-ethanolamide (PGE2-EA), PGD2-ethanolamide (PGD2-EA), and PGI2-ethanolamide (PGI2-EA).

PGE2-EA has been shown to bind to all four PGE2 receptor subtypes (EP1-4), albeit with a much lower potency—approximately 500-fold less—than PGE2 itself. taylorandfrancis.com This suggests that the canonical PGE2 receptors are unlikely to be the primary mediators of PGE2-EA's effects. taylorandfrancis.com Early studies have indicated that the pharmacological profile of PGE2 glyceryl ester, a related compound, is unique and not related to prostanoid receptors, a concept supported by the identification of selective prostamide antagonists. arvojournals.org

The pharmacology of these other prostaglandin ethanolamides is less characterized compared to this compound. However, the existing evidence suggests that, like this compound, their biological activities may be distinct from their corresponding free acid prostaglandins (B1171923). Further research is needed to fully elucidate their receptor interactions and physiological roles.

Development and Characterization of Selective Prostamide Receptor Antagonists

The development of selective prostamide receptor antagonists has been a pivotal advancement in understanding the pharmacology of this compound and other prostamides. nih.gov These antagonists have provided crucial tools to differentiate the effects of prostamides from those of classical prostaglandins. nih.govresearchgate.net

The first generation of these antagonists, such as AGN 204396, were instrumental in demonstrating the existence of a distinct prostamide receptor. nih.gov In the feline iris, AGN 204396 was shown to block the effects of prostamide F2α and bimatoprost, while having no effect on the actions of PGF2α and other FP receptor agonists. nih.govresearchgate.net

Subsequently, more potent, second-generation antagonists like AGN 211334, AGN 211335, and AGN 211336 were developed. arvojournals.orgnih.gov These compounds have been characterized as highly selective for the prostamide receptor, showing no activity at prostanoid FP or other PG-sensitive receptors at concentrations up to 30µM. arvojournals.org For example, AGN 211334 was found to be approximately 10-fold more potent than AGN 204396 in antagonizing the effects of prostamide F2α in the cat iris. arvojournals.org

These selective antagonists have been critical in confirming the prostamide receptor hypothesis and are valuable pharmacological probes for elucidating the physiological and pathological roles of the prostamide system. arvojournals.orgnih.gov Some of these antagonists, such as AGN 211335 and AGN 211336, have also been found to inhibit fatty acid amide hydrolase (FAAH), the enzyme that degrades anandamide, suggesting a potential dual-action therapeutic approach. nih.gov

| Antagonist | Generation | Key Findings | Reference |

|---|---|---|---|

| AGN 204396 | First | Selectively blocks the effects of prostamide F2α and bimatoprost but not PGF2α in the feline iris. | nih.govresearchgate.net |

| AGN 211334 | Second | Approximately 10-fold more potent than AGN 204396. Does not block prostanoid FP or other PG-sensitive receptors. | arvojournals.org |

| AGN 211335 | Second | Potent prostamide antagonist that also inhibits FAAH. | nih.gov |

| AGN 211336 | Second | Potent and selective prostamide antagonist that also inhibits FAAH. | nih.gov |

Future Directions in Pgf2 1 Ethanolamide Academic Research

Advanced Characterization of the Prostamide Receptor System

The precise mechanism of action for PGF2-1-ethanolamide has been a subject of significant investigation, with evidence pointing towards a receptor system that is distinct from, yet related to, the conventional prostaglandin (B15479496) F (FP) receptor. nih.govresearchgate.net While it is understood that prostamides are active in cells and tissues that express functional prostanoid FP receptors, their pharmacological effects cannot be explained by simple interaction with this receptor alone. nih.gov

Future research will likely focus on the advanced characterization of what is believed to be a heterodimeric receptor complex. Studies have suggested that the prostamide F2α receptor may be a complex formed by the wild-type FP receptor co-expressed with one of its mRNA splicing variants, such as altFP4. nih.govresearchgate.net Immunoprecipitation studies have confirmed that the FP receptor can dimerize with altFP4 receptor variants. researchgate.net The development and use of selective and potent prostamide receptor antagonists, such as AGN211335, have been critical in differentiating between prostamide-specific and FP receptor-mediated effects. nih.govresearchgate.netnih.gov These antagonists selectively inhibit prostamide-induced signaling, such as the second phase of Ca²+ mobilization, without blocking the action of PGF2α. nih.govresearchgate.net

| Receptor Component | Ligand Specificity | Key Signaling Characteristic | Reference |

|---|---|---|---|

| FP Receptor (Wild-Type) | PGF2α, other prostaglandins (B1171923) | Rapid, monophasic increase in intracellular Ca²+ | nih.gov |

| Prostamide Receptor (FP-altFP Heterodimer) | This compound, Bimatoprost (B1667075) | Biphasic increase in intracellular Ca²+; second phase is prostamide-specific | nih.govresearchgate.net |

| Antagonist (AGN211335) | Selective for prostamide receptor complex | Inhibits the second phase of prostamide-induced Ca²+ mobilization | nih.govresearchgate.net |

Comprehensive Elucidation of this compound's Role in Health and Disease States

This compound and its synthetic analogs have demonstrated significant effects in various physiological and pathological conditions. nih.gov A comprehensive understanding of its role in these states is a key area for future research.

In ophthalmology, the synthetic analog bimatoprost is already used clinically to reduce intraocular pressure in glaucoma. nih.govresearchgate.net The mechanism involves increasing the uveoscleral outflow of aqueous humor. nih.gov

A significant area of emerging research is the role of this compound in adipose tissue regulation. nih.gov It has been identified as an anti-adipogenic factor that inhibits the formation of mature adipocytes. nih.gov Furthermore, it appears to act as a crucial regulator of the preadipocyte pool, upregulating their proliferation while downregulating differentiation. nih.gov This positions this compound as a pivotal regulator of white adipose tissue plasticity, with potential implications for metabolic health and obesity. nih.gov

Beyond these areas, this compound has been identified as a nociceptive mediator in the spinal cord, suggesting a role in pain signaling. nih.gov The connection between the endocannabinoid system, from which this compound is derived, and pain in conditions like endometriosis is also an active area of investigation. nih.gov

| Area of Impact | Observed Role/Effect of this compound or Analogs | Potential Health/Disease Implication | Reference |

|---|---|---|---|

| Ophthalmology | Reduces intraocular pressure | Treatment for glaucoma | nih.gov |

| Metabolism | Inhibits adipogenesis, promotes preadipocyte proliferation | Regulation of white adipose tissue; potential target for obesity research | nih.gov |

| Dermatology | Stimulates hair growth (eyelashes, scalp) | Treatment for hypotrichosis | nih.govresearchgate.net |

| Neurology | Acts as a nociceptive mediator in the spinal cord | Involvement in pain pathways | nih.gov |

Exploration of Novel and Undiscovered Cellular Signaling Pathways Modulated by this compound

The signaling pathways initiated by this compound are complex and distinct from those activated by PGF2α. While activation of the FP receptor typically involves Gαq protein-coupling leading to IP₃ turnover and a rapid increase in intracellular calcium, prostamides trigger a unique biphasic calcium response. nih.gov The initial, immediate increase is followed by a second, sustained phase that is selectively inhibited by prostamide antagonists. nih.govresearchgate.net

A key signaling pathway implicated in the actions of this compound is the mitogen-activated protein kinase (MAPK) pathway. nih.gov Research has shown that the effects of this compound and bimatoprost on preadipocyte proliferation are blocked by the selective MEK inhibitor, PD98059. nih.gov This suggests that the MAPK/ERK kinase (MEK) pathway is crucial for mediating its effects on adipose tissue plasticity. nih.gov

Further downstream signaling events that are selectively modulated by prostamides include the upregulation of cysteine-rich angiogenic protein 61 (Cyr61) mRNA and the phosphorylation of myosin light chain (MLC). nih.govresearchgate.net Future studies are needed to fully map these pathways and identify other novel signaling cascades that may be involved in the diverse actions of this compound.

| Signaling Pathway/Event | Modulator | Downstream Effect | Reference |

|---|---|---|---|

| Biphasic Ca²+ Mobilization | This compound | Activation of calcium-dependent cellular processes | nih.govresearchgate.net |

| MAPK/ERK Kinase (MEK) Pathway | This compound | Increased preadipocyte proliferation | nih.gov |

| Cyr61 mRNA Upregulation | Bimatoprost | Potential role in tissue remodeling and angiogenesis | nih.govresearchgate.net |

| Myosin Light Chain (MLC) Phosphorylation | Bimatoprost | Modulation of smooth muscle contraction and cell motility | nih.govresearchgate.net |

Identification of Additional Biological Functions and Physiological Modulations

While the roles of this compound in intraocular pressure, hair growth, and fat metabolism are becoming clearer, its full spectrum of biological functions remains to be elucidated. nih.gov Its biosynthesis from anandamide (B1667382) via COX-2 provides a direct link between the endocannabinoid and prostanoid signaling systems, suggesting its involvement in a wide array of physiological processes where these systems are active. nih.govcaymanchem.com

Identified functions that warrant further investigation include its potent vasodilator effect on the cat iris sphincter, a key characteristic related to its ocular hypotensive action. caymanchem.comcaymanchem.com Additionally, its stimulation of hair growth has been observed not only in human eyelashes and scalp follicles but also in mouse pelage hair, indicating a fundamental role in hair follicle biology. nih.govresearchgate.net The discovery of high expression of prostamide/PGF synthase in the central nervous system led to the subsequent identification of its role in nociception, a function that requires deeper exploration. nih.gov Future research will likely uncover additional roles for this unique lipid mediator in other systems, such as the cardiovascular, immune, and reproductive systems, expanding our understanding of its physiological importance.

Q & A

Q. How is PGF2-1-ethanolamide structurally identified and characterized in experimental settings?

- Methodological Answer : Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy for proton/carbon environments and liquid chromatography-mass spectrometry (LC-MS) for molecular weight confirmation . Ensure purity validation via high-performance liquid chromatography (HPLC) with UV/Vis or evaporative light scattering detection (ELSD). For novel derivatives, X-ray crystallography may resolve stereochemistry .

Q. What synthetic protocols are used to prepare this compound?

- Methodological Answer : Synthesis involves conjugating prostaglandin F2α (PGF2α) with ethanolamine via carbodiimide-mediated coupling (e.g., EDC/NHS). Purification requires silica gel chromatography or preparative HPLC. Intermediate characterization by thin-layer chromatography (TLC) and final product validation via FTIR (amide bond confirmation) and elemental analysis are critical .

Q. Which receptors interact with this compound, and how are these interactions assayed?

- Methodological Answer : this compound preferentially binds putative prostamide F receptors, distinct from classical prostanoid receptors. Use radioligand binding assays (e.g., [³H]-labeled analogs) with membrane preparations from transfected cells (e.g., HEK293). Competitive binding studies with antagonists like AGN 211334 validate specificity . Species-specific receptor variants (e.g., human vs. murine EP3 isoforms) require tailored assay conditions .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound’s pharmacological effects while controlling for confounding variables?

- Methodological Answer :

- Variables : Define independent (e.g., dosage, administration route) and dependent variables (e.g., intraocular pressure changes, receptor activation kinetics).

- Controls : Include vehicle controls and reference agonists/antagonists (e.g., bimatoprost for prostamide receptor activity).

- Sample Size : Use power analysis to determine cohort sizes, ensuring statistical validity (e.g., ≥6 replicates for in vivo studies) .

- Blinding : Implement double-blind protocols in animal/human trials to mitigate bias .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?

- Methodological Answer : Challenges include low endogenous concentrations and matrix interference (e.g., phospholipids in plasma). Solutions:

- Extraction : Solid-phase extraction (SPE) with C18 cartridges.

- Detection : LC-MS/MS with multiple reaction monitoring (MRM) for specificity.

- Validation : Assess recovery rates (≥80%), matrix effects (<15% variability), and limit of quantification (LOQ ≤ 1 ng/mL) .

Q. How can researchers resolve contradictions in reported data on this compound’s receptor selectivity?

- Methodological Answer :

- Systematic Review : Aggregate data from species-specific studies (e.g., human vs. rodent receptor isoforms) .

- Meta-Analysis : Apply random-effects models to account for heterogeneity in assay conditions (e.g., buffer pH, ligand concentrations) .

- Replication : Validate findings using orthogonal methods (e.g., CRISPR-edited receptor knockout models) .

Q. What in vivo models are appropriate for studying this compound’s therapeutic potential?

- Methodological Answer :

- Ocular Models : Normotensive vs. glaucomatous primates for intraocular pressure (IOP) modulation.

- Inflammation Models : Murine collagen-induced arthritis to assess anti-inflammatory activity.

- Dosage : Use pharmacokinetic profiling (e.g., AUC, Cmax) to optimize dosing regimens .

Q. Which bioanalytical methods are recommended for studying this compound’s stability and degradation pathways?

- Methodological Answer :

- Forced Degradation : Expose to heat (40–60°C), light (ICH Q1B guidelines), and varied pH (2–12).

- Stability-Indicating Assays : HPLC-UV with peak purity analysis (e.g., photodiode array detection).

- Degradant Identification : High-resolution mass spectrometry (HRMS) for structural elucidation .

Q. How can receptor-ligand interaction dynamics of this compound be quantified in real time?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize receptors on sensor chips; measure association/dissociation rates.

- Fluorescence Resonance Energy Transfer (FRET) : Use tagged receptors (e.g., GFP variants) in live cells.

- Molecular Dynamics (MD) Simulations : Model binding free energies and conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.